molecular formula C13H12O3 B13942010 2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid CAS No. 4712-94-1

2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid

Cat. No.: B13942010
CAS No.: 4712-94-1
M. Wt: 216.23 g/mol
InChI Key: WKDFUCYYEWUYFU-UHFFFAOYSA-N
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Description

2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid is an organic compound with the molecular formula C13H12O3 It is characterized by the presence of a naphthalene ring substituted with a methyl group and an acetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid typically involves the reaction of 2-methyl-1-naphthol with chloroacetic acid under basic conditions. The reaction proceeds via nucleophilic substitution, where the hydroxyl group of 2-methyl-1-naphthol attacks the carbon atom of chloroacetic acid, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts and controlled reaction environments to enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.

    Substitution: The acetic acid moiety can undergo substitution reactions, leading to the formation of esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Alcohols or other reduced forms.

    Substitution: Esters, amides, or other substituted derivatives.

Scientific Research Applications

2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2-[(2-methyl-1-naphthalenyl)amino]-2-oxoacetic acid
  • 2-[(2-methyl-1-naphthalenyl)amino]-2-oxoacetic acid, methyl ester

Uniqueness

2-[(2-methyl-1-naphthalenyl)oxy]Acetic acid is unique due to its specific structural features, which confer distinct chemical and biological properties. Its naphthalene ring and acetic acid moiety make it a versatile compound with a wide range of applications.

Properties

CAS No.

4712-94-1

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

2-(2-methylnaphthalen-1-yl)oxyacetic acid

InChI

InChI=1S/C13H12O3/c1-9-6-7-10-4-2-3-5-11(10)13(9)16-8-12(14)15/h2-7H,8H2,1H3,(H,14,15)

InChI Key

WKDFUCYYEWUYFU-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=CC=CC=C2C=C1)OCC(=O)O

Origin of Product

United States

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